isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate
Overview
Description
Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate is an organic compound that belongs to the ester class It is characterized by the presence of an isopropyl group, a benzoate moiety, and a 2-methoxyphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate typically involves esterification reactions. One common method is the reaction between 3-hydroxybenzoic acid and isopropyl alcohol in the presence of an acid catalyst, followed by the introduction of the 2-methoxyphenoxyacetyl group through an acylation reaction. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are typically used.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 3-hydroxybenzoic acid and isopropyl alcohol.
Oxidation: 3-{[(2-hydroxyphenoxy)acetyl]oxy}benzoate or 3-{[(2-formylphenoxy)acetyl]oxy}benzoate.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing active metabolites that exert biological effects. The 2-methoxyphenoxyacetyl group may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Isopropyl benzoate: Lacks the 2-methoxyphenoxyacetyl group, resulting in different chemical properties and applications.
Methyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate: Similar structure but with a methyl group instead of an isopropyl group, affecting its reactivity and biological activity.
Ethyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate: Contains an ethyl group, leading to variations in its physical and chemical properties.
Uniqueness
Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate is unique due to the presence of the isopropyl group, which influences its solubility, reactivity, and potential biological activity. The combination of the benzoate and 2-methoxyphenoxyacetyl groups also contributes to its distinct chemical behavior and applications.
Properties
IUPAC Name |
propan-2-yl 3-[2-(2-methoxyphenoxy)acetyl]oxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-13(2)24-19(21)14-7-6-8-15(11-14)25-18(20)12-23-17-10-5-4-9-16(17)22-3/h4-11,13H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIWDFVFEPTRSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)OC(=O)COC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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